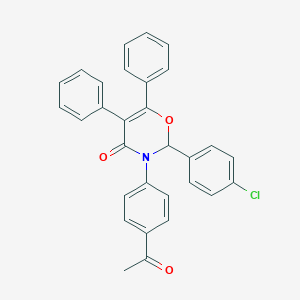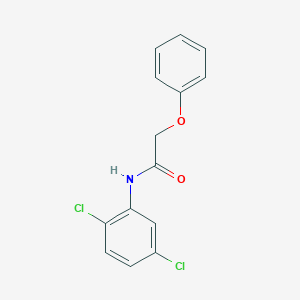
3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a complex organic compound that belongs to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acetylphenyl group, and two diphenyl groups attached to an oxazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Acetylation: The acetylphenyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of Diphenyl Groups: The diphenyl groups can be added through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form, such as a tetrahydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazine-4-one: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazine-4-one: Contains a nitro group instead of an acetyl group.
Uniqueness
The presence of the acetyl group in 3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one imparts unique chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where the acetyl group plays a crucial role in the compound’s activity.
Propriétés
Formule moléculaire |
C30H22ClNO3 |
|---|---|
Poids moléculaire |
480 g/mol |
Nom IUPAC |
3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C30H22ClNO3/c1-20(33)21-14-18-26(19-15-21)32-29(34)27(22-8-4-2-5-9-22)28(23-10-6-3-7-11-23)35-30(32)24-12-16-25(31)17-13-24/h2-19,30H,1H3 |
Clé InChI |
LBNXHPOIOPEDQL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,4-Dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B312715.png)
![N-(3,4-DIMETHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B312716.png)
![2-[(Ethoxyacetyl)amino]benzoic acid](/img/structure/B312717.png)

![Ethyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B312721.png)







